(Z)-4-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid, commonly known as ATB-346, is a novel anti-inflammatory drug that has shown promising results in preclinical studies. This drug has been developed as an alternative to non-steroidal anti-inflammatory drugs (NSAIDs) that are known to cause gastrointestinal side effects.
Applications De Recherche Scientifique
Anticancer Activity
Compounds related to "(Z)-4-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid", especially those containing the 4-thiazolidinone moiety with a benzothiazole unit, have been evaluated for their anticancer activity. Some derivatives have shown significant activity against a variety of cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers, highlighting their potential as anticancer agents (Havrylyuk et al., 2010).
Antimicrobial Activity
Derivatives of thiazolidinones have also been synthesized and tested for their antimicrobial properties. Studies have demonstrated that these compounds exhibit good to moderate activity against both gram-positive and gram-negative bacteria, suggesting their potential as antimicrobial agents (PansareDattatraya & Devan, 2015).
Aldose Reductase Inhibitors
Some (4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives have been identified as potent and selective inhibitors of aldose reductase, an enzyme involved in diabetic complications. These compounds, with submicromolar IC50 values, are more potent than the clinically used aldose reductase inhibitor epalrestat, indicating their potential for treating diabetic complications (Kučerová-Chlupáčová et al., 2020).
Anticonvulsant Activity
Thiazolidinone derivatives have been investigated for their anticonvulsant properties. Certain compounds in this series have shown efficacy comparable to standard anticonvulsant drugs like phenytoin sodium, lamotrigine, and sodium valproate, suggesting their potential application in treating seizure disorders (Agarwal et al., 2006).
Photophysical Properties
Azo derivatives of aminosalicylic acid, including those with the thiazolidin-4-one framework, have been studied for their linear and nonlinear optical properties. These materials exhibit interesting photophysical characteristics, suggesting their application in optical and material science fields (El-Ghamaz et al., 2018).
Propriétés
IUPAC Name |
4-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S2/c1-2-10-22-13-7-5-12(6-8-13)11-14-16(21)18(17(23)24-14)9-3-4-15(19)20/h2,5-8,11H,1,3-4,9-10H2,(H,19,20)/b14-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFCTIGOORMOIB-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.